2-(4-Benzylpiperazin-1-yl)-5-chloroaniline
Description
Significance of Piperazine (B1678402) and Aniline (B41778) Moieties in Medicinal Chemistry Research
The structural framework of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is built upon two critical pharmacophores: piperazine and aniline. Both are prevalent in drug discovery and contribute significantly to the biological and physicochemical properties of a molecule.
The piperazine ring is a ubiquitous nitrogen-containing heterocycle found in a multitude of approved pharmaceutical agents. Its popularity in medicinal chemistry is due to its unique structural and physicochemical properties. The six-membered ring containing two nitrogen atoms at opposing positions provides a rigid, well-defined conformation. This moiety can improve a compound's pharmacokinetic profile, including enhancing aqueous solubility and oral bioavailability. Furthermore, piperazine derivatives have demonstrated a broad spectrum of biological activities, highlighting their versatility as a privileged scaffold in drug design.
| Therapeutic Area | Examples of Piperazine Moiety Application |
| Anticancer | Some derivatives act as kinase inhibitors, interfering with cancer cell growth. |
| Antimicrobial | Certain piperazine compounds exhibit antibacterial and antifungal properties. |
| Antipsychotic | The scaffold is a key component in drugs targeting central nervous system receptors. |
| Antidepressant | Derivatives have been developed to modulate neurotransmitter levels. |
| Anti-inflammatory | Piperazine-containing molecules have shown potential in reducing inflammation. |
| Antiviral | The moiety is present in compounds investigated for activity against various viruses. |
The aniline moiety, an aromatic amine, is another fundamental building block in the synthesis of pharmaceuticals and other bioactive compounds. yufenggp.com Its chemical nature allows it to serve as a versatile precursor for a wide range of chemical transformations. britannica.com In drug design, the aniline group can engage in crucial hydrogen bonding and other interactions with biological targets. cresset-group.com However, the aniline motif is sometimes associated with metabolic instability or toxicity, leading medicinal chemists to explore strategies for its replacement or modification to optimize a drug candidate's safety and efficacy profile. cresset-group.comacs.org Despite these considerations, its utility as a synthetic handle and a key interactive element ensures its continued importance in medicinal chemistry. yufenggp.com
Overview of the Chemical Scaffold and its Research Relevance
The compound 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline integrates the piperazine and aniline moieties with a benzyl (B1604629) group and a chlorine substituent, creating a scaffold with significant potential as a synthetic intermediate.
| Property | Data |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-5-chloroaniline |
| Molecular Formula | C₁₇H₂₀ClN₃ |
| CAS Number | 199105-17-4 |
The utility of this compound as a core scaffold arises from its distinct structural features, which permit extensive molecular modifications. The piperazine and aniline components provide key functional groups that can be readily altered, making it a valuable building block for developing complex chemical entities. The secondary amine of the piperazine ring is nucleophilic and can undergo reactions like alkylation and acylation, allowing for the introduction of diverse substituents to modulate pharmacological properties.
The chloro substituent also plays a critical role. The inclusion of chlorine atoms is a common strategy in drug design. nih.gov A chlorine substituent can significantly alter a molecule's physicochemical properties, such as lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. ewadirect.comresearchgate.net The substitution of a hydrogen atom with a chlorine atom can sometimes lead to remarkable improvements in biological potency and can have profound effects on pharmacokinetic parameters. acs.org More than 250 FDA-approved drugs contain chlorine, underscoring its importance in medicinal chemistry. nih.govacs.org
Positioning the Compound as a Research Focus in Contemporary Chemical Biology
While extensive biological activity data for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline itself is not widely published, its structural components position it as a highly relevant scaffold for contemporary chemical biology research. The benzylpiperazine core, for instance, is a known psychoactive scaffold, with some derivatives acting as stimulants that affect dopamine (B1211576) and serotonin (B10506) neurotransmission. This makes the general structure a valuable tool for developing chemical probes to study neurobiological pathways.
Furthermore, derivatives of this scaffold are actively being investigated for a range of therapeutic applications. Research into similar molecules, such as 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)acetamide, has explored their potential antipsychotic, anti-inflammatory, and antimicrobial properties. ontosight.ai Other studies on related piperazine-containing compounds have demonstrated their potential as anticancer agents. nih.govresearchgate.net This indicates that the 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline scaffold holds promise as a starting point for the development of novel therapeutics in oncology, neurology, and infectious disease.
The primary role of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline in current research appears to be that of a versatile synthetic intermediate. Its adaptable structure allows chemists to generate libraries of diverse compounds for high-throughput screening, a key process in modern drug discovery. By systematically modifying the aniline, piperazine, or benzyl components, researchers can explore the structure-activity relationships (SAR) that govern a compound's biological effects. This positions the compound not as an end-product itself, but as a crucial starting point for innovation in the design of targeted therapies and molecular probes to dissect complex biological processes.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBUBUZGUAMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Benzylpiperazin 1 Yl 5 Chloroaniline and Its Analogs
Condensation Reactions for Compound Synthesis
Condensation reactions, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, are the principal methods for forming the crucial carbon-nitrogen bond between the piperazine (B1678402) ring and the aniline (B41778) moiety. nih.gov
The direct reaction between 4-benzylpiperazine and 5-chloroaniline is generally not feasible under standard conditions due to the low reactivity of the unactivated aryl chloride. A more effective and common approach involves a two-step sequence starting with a more reactive, electron-deficient aryl halide. A typical laboratory synthesis involves the nucleophilic aromatic substitution (SNAr) of 1-benzylpiperazine (B3395278) onto an activated chlorobenzene (B131634) ring, such as 2,4-dichloronitrobenzene.
In this process, the piperazine nitrogen acts as a nucleophile, displacing the chlorine atom at the 2-position of 2,4-dichloronitrobenzene, which is highly activated by the electron-withdrawing nitro group. The subsequent step involves the chemical reduction of the nitro group to an amine, yielding the final product, 2-(4-benzylpiperazin-1-yl)-5-chloroaniline.
An alternative to SNAr is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct coupling of 4-benzylpiperazine with an appropriate haloaniline precursor, such as 1-bromo-2-amino-4-chlorobenzene or a protected version thereof. This method has broad substrate scope and is highly valued for its ability to form C-N bonds that are challenging to create via traditional methods. semanticscholar.orgnih.gov
The success of condensation reactions for synthesizing N-arylpiperazines is highly dependent on the reaction conditions. For SNAr reactions, basic conditions are typically employed to neutralize the HCl generated during the reaction and to maintain the nucleophilicity of the piperazine. The reaction is often performed in a polar aprotic solvent which can solvate the cation but not the amine nucleophile, thus increasing its reactivity.
For the more versatile Buchwald-Hartwig amination, a specific combination of a palladium precursor, a phosphine (B1218219) ligand, and a base is required. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. researchgate.netsemanticscholar.org
| Reaction Type | Catalyst/Base System | Solvent | Temperature | Key Features |
| SNAr | K₂CO₃, Et₃N, or excess amine | DMSO, DMF, NMP | Elevated (e.g., 80-150 °C) | Requires electron-deficient aryl halide; cost-effective. |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ / Ligand (e.g., XPhos, BrettPhos) / Base (e.g., Cs₂CO₃, NaOtBu) | Toluene, Dioxane | 80-110 °C | Broad substrate scope, including unactivated aryl halides; high yields. researchgate.netsemanticscholar.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. For the synthesis of N-arylpiperazine analogs, a one-pot, three-component reaction has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine synthon. In a method reported by Yavari et al., DABCO reacts with an alkyl halide and an aryl halide in the presence of a copper(I) iodide catalyst and a potassium tert-butoxide base. rsc.org This reaction proceeds via the in situ formation of a DABCO salt, which then couples with the aryl halide, followed by a ring-opening of the bicyclic structure to form the N-alkyl-N'-aryl-piperazine core in high yields. rsc.org This strategy provides a convergent and atom-economical pathway to unsymmetrically substituted piperazine derivatives.
Tandem Reaction Strategies for Efficient Production
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide a powerful strategy for increasing synthetic efficiency. The synthesis of N-aryl heterocycles can be achieved through tandem N-arylation/hydroamination reactions. nih.gov This approach could be conceptually applied to the synthesis of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline analogs. For instance, a palladium-catalyzed amination could first couple an ortho-alkynylhaloaniline with piperazine, followed by an intramolecular hydroamination of the alkyne to form a new heterocyclic ring fused to the aniline core. Such strategies streamline synthetic sequences, reduce waste, and allow for the rapid construction of complex molecular architectures. Other tandem processes, like copper-mediated ring-opening/cyclization reactions, have also been employed to create N-aryl heterocyclic systems, demonstrating the potential of this approach for generating structural diversity. rsc.org
Microwave-Assisted Synthesis Techniques for Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including arylpiperazine derivatives. nih.govkoreascience.kr The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.netkoreascience.kr This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which is particularly effective for polar reactants and solvents. koreascience.kr In the context of synthesizing arylpiperazine derivatives, microwave assistance has been successfully applied to nucleophilic substitution reactions, significantly enhancing the efficiency of library synthesis for screening purposes. nih.govijrpr.com
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-16 hours | 60-83% | researchgate.netkoreascience.kr |
| Microwave Irradiation | 5-20 minutes | 63-97% | researchgate.netkoreascience.kr |
Precursor Chemical Transformations and Derivatization Routes
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline relies on key precursors, most notably 1-benzylpiperazine. This starting material is commonly prepared by the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu The benzyl group serves as a useful protecting group that can be easily removed by hydrogenolysis, allowing for the synthesis of 1-monosubstituted piperazines. orgsyn.org
Once the core 2-(4-benzylpiperazin-1-yl)-5-chloroaniline scaffold is assembled, it offers several handles for further derivatization:
N-Alkylation/Acylation: The secondary amine of a precursor piperazine can be functionalized. For example, desmethylated analogs can be treated with alkylating agents like benzyl 2-bromoacetate in the presence of a base such as triethylamine (B128534) to introduce new substituents. mdpi.com
Aniline Modification: The primary amino group (-NH₂) of the aniline ring can be acylated, sulfonylated, or used as a starting point for building further heterocyclic structures.
Debenzylation and Functionalization: The benzyl group on the piperazine nitrogen can be removed via catalytic hydrogenation. This reveals a secondary amine that can be subsequently reacted with a wide range of electrophiles to generate a diverse library of analogs.
Chemical Reactivity and Derivatization Strategies for 2 4 Benzylpiperazin 1 Yl 5 Chloroaniline
Nucleophilic Substitution Reactions for Functionalization
The chloroaniline portion of the molecule is a prime target for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups.
Replacement of the Chlorine Atom by Nucleophiles (e.g., Amines, Thiols)
The chlorine atom on the aniline (B41778) ring can be displaced by various nucleophiles, a common strategy for building molecular complexity. While specific studies on 2-(4-benzylpiperazin-1-yl)-5-chloroaniline are not extensively documented in publicly available literature, the reactivity of similar chloroaniline derivatives suggests that this transformation is feasible under appropriate conditions. For instance, the reaction of chloro-substituted aromatic compounds with amines or thiols is a well-established method in organic synthesis.
The reaction with amines would lead to the formation of diamine derivatives. This type of transformation is typically catalyzed by a palladium or copper catalyst, often in the presence of a base. The specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve a good yield and prevent side reactions.
Similarly, reaction with thiols would yield thioether derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure the reaction proceeds efficiently. The resulting thioethers can be further modified, for example, by oxidation to sulfoxides or sulfones, to explore their structure-activity relationships.
Table 1: Plausible Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Potential Reaction Conditions |
| Amine | R-NH₂ | Diamine | Pd or Cu catalyst, base (e.g., K₂CO₃, t-BuONa), high-boiling solvent (e.g., toluene, DMF) |
| Thiol | R-SH | Thioether | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |
Oxidation Pathways in Compound Modification (e.g., N-oxides formation)
The nitrogen atoms within the piperazine (B1678402) ring of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline are susceptible to oxidation, leading to the formation of N-oxides. This transformation can significantly alter the physicochemical properties of the parent molecule, such as its polarity and metabolic stability. The formation of N-oxides is a common metabolic pathway for many piperazine-containing drugs researchgate.net.
Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. Depending on the stoichiometry of the oxidizing agent, either the nitrogen atom adjacent to the aniline ring or the nitrogen atom of the benzyl (B1604629) group could be oxidized, or even both. The specific site of oxidation would likely be influenced by the electronic environment of each nitrogen atom.
Table 2: Potential N-Oxidation Products
| Oxidizing Agent | Potential Product |
| m-CPBA (1 eq.) | 2-(4-Benzyl-1-oxido-piperazin-1-yl)-5-chloroaniline or 2-(4-Benzyl-4-oxido-piperazin-1-yl)-5-chloroaniline |
| m-CPBA (>2 eq.) | 2-(4-Benzyl-1,4-dioxido-piperazin-1-yl)-5-chloroaniline |
Rational Design of Analogous Chemical Scaffolds for Research
The 2-(4-benzylpiperazin-1-yl)-5-chloroaniline scaffold is a valuable starting point for the rational design of new bioactive molecules. Techniques such as "scaffold hopping" can be employed to replace parts of the molecule with bioisosteric equivalents to explore new chemical space and improve pharmacological properties nih.govmdpi.com. For example, the benzyl group could be replaced with other substituted aryl or heteroaryl groups to probe interactions with specific biological targets. Similarly, the chloroaniline moiety could be replaced with other substituted aromatic or heteroaromatic rings.
The piperazine ring itself is a common motif in many pharmacologically active compounds and can be modified or replaced with other cyclic amines to fine-tune the molecule's properties nih.gov. The design of new analogs would be guided by computational modeling and an understanding of the structure-activity relationships of related compounds. The goal of such rational design is to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.
Molecular Mechanisms and Biological Interactions of 2 4 Benzylpiperazin 1 Yl 5 Chloroaniline in Vitro and Molecular Level Research
Target-Specific Modulations and Interactions
Receptor Binding and Functional Activity Profiling (In Vitro Assays)
While direct experimental values for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline are absent, the following sections discuss the known interactions of its parent chemical family.
Interactions with Neurotransmitter Systems
The arylpiperazine group is a well-established pharmacophore known to interact with multiple neurotransmitter receptors. nih.gov Its presence is a key feature in many centrally acting agents. Research on various arylpiperazine derivatives has consistently demonstrated binding to serotonergic and sigma receptors. nih.govnih.gov
Sigma-1 and Sigma-2 Receptor Binding Affinity
There is no specific binding affinity data (Kᵢ values) available for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline at either sigma-1 (σ₁) or sigma-2 (σ₂) receptors. However, numerous studies on other benzylpiperazine derivatives have established this chemical class as a source of potent sigma receptor ligands. nih.gov For instance, research into new series of benzylpiperazinyl derivatives has shown that modifications to the core structure can yield compounds with high affinity for the σ₁ receptor, often in the nanomolar range. nih.gov Some analogues have also been shown to possess dual affinity for both sigma and serotonin (B10506) receptors. nih.gov
5-HT₁ₐ Receptor Interactions
Specific binding data for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline at the 5-HT₁ₐ receptor is not available in published literature. The 4-alkyl-1-arylpiperazine scaffold is a cornerstone in the development of selective 5-HT₁ₐ receptor ligands. mdpi.com Many compounds built around this core structure exhibit high affinity for the 5-HT₁ₐ receptor, with binding constants (Kᵢ) often reported in the low nanomolar range. mdpi.comnih.gov The interaction is a key component of the mechanism of action for several approved medications.
Enzyme Inhibition Studies (In Vitro)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
No published studies provide the half-maximal inhibitory concentrations (IC₅₀) for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline against either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Research has been conducted on derivatives containing the benzylpiperazine moiety, which have been assessed for their potential as cholinesterase inhibitors. For example, studies on certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown them to be potential inhibitors of AChE. nih.govnih.gov This suggests that the benzylpiperazine core can be incorporated into structures that inhibit this enzyme, though the activity of the specific subject compound remains uncharacterized.
Cellular and Subcellular Effects (In Vitro Research)
Antiproliferative Activities on Cancer Cell Lines
No published in vitro studies were found that specifically investigated the antiproliferative effects of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline on any cancer cell lines. While research exists on other molecules containing benzylpiperazine or chloroaniline moieties demonstrating anticancer properties, data for the exact compound is not available in the reviewed literature. unipa.it Therefore, no data on its specific activity, such as IC50 values or effects on cell proliferation, can be provided.
Antimicrobial and Antitubercular Activities (In Vitro Studies)
There is no available scientific literature detailing the in vitro antimicrobial or antitubercular activities of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline. Studies on related piperazine-containing compounds have shown promise against various microbial and tubercular strains, but specific data, including Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, has not been reported. mdpi.comnih.gov
Neuropharmacological Modulations (In Vitro Receptor Assays)
No dedicated in vitro receptor assay studies for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline are present in the public domain. Research into other benzylpiperazine derivatives has indicated potential interactions with various neuroreceptors. nih.gov However, without specific binding affinity (Ki) or functional assay data for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, its neuropharmacological profile at the molecular level remains uncharacterized.
Antioxidant and Anti-inflammatory Activities
The scientific literature lacks specific in vitro studies on the antioxidant and anti-inflammatory properties of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline. While the broader class of piperazine (B1678402) derivatives has been investigated for such activities, no data from assays such as DPPH radical scavenging, nitric oxide inhibition, or enzyme inhibition assays are available for this particular compound. nih.govnih.gov
Data Tables
Due to the absence of specific experimental data for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline in the reviewed scientific literature, no data tables for its biological activities can be generated.
In-depth Analysis of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline and its Derivatives Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study
The piperazine ring is a common motif in drug discovery, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile scaffold for creating libraries of compounds with diverse biological activities. However, the specific substitution pattern of a benzyl (B1604629) group on one piperazine nitrogen, and a 5-chloroaniline group at the 2-position of the other, defines a unique chemical space. The exploration of this space through systematic modifications and the subsequent evaluation of biological activity appears to be limited or not extensively published.
Constructing a detailed SAR analysis as requested, which would include systematic substituent effects, core scaffold modifications, pharmacophore identification, and the role of specific functional groups, necessitates a body of research where derivatives of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline have been synthesized and their biological activities quantitatively assessed. Such studies would involve modifying the benzyl and chloroaniline moieties, as well as the piperazine core itself, to understand how these changes impact a specific biological outcome.
The absence of such dedicated research in the public domain prevents a scientifically accurate and detailed response to the specific sections and subsections outlined in the user's request. While general principles of medicinal chemistry and SAR can be applied to hypothesize potential relationships, any such discussion would be speculative and not based on the direct research findings required for a thorough and informative article on this specific compound.
Therefore, while the individual components of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, namely the benzylpiperazine and chloroaniline fragments, are present in various biologically active molecules, the comprehensive SAR data for this precise combination remains elusive in the current body of scientific literature. Further research and publication in this specific area would be required to provide the detailed analysis requested.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as a piperazine (B1678402) derivative, within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a function that approximates the binding free energy. This score helps in identifying the most likely binding mode.
In studies of related phenylpiperazine and benzylpiperazine derivatives, molecular docking has been successfully employed to elucidate interactions with various targets, including enzymes and receptors. For instance, docking studies on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides revealed their potential to dock effectively into the binding pocket of the GABA-A receptor. nih.gov Similarly, derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione were shown through docking to adopt a binding mode similar to the established drug Donepezil when targeting the acetylcholinesterase enzyme. silcsbio.com
These simulations highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, the benzyl (B1604629) group could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine, while the piperazine nitrogen atoms could act as hydrogen bond acceptors or donors. The chloroaniline ring might fit into a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds.
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |
| Phenylpiperazine-Triazine Derivative | MDM2 | Leu54, Met62, Tyr100 | Not Specified |
| Quinazolinone-Piperazine Derivative | Cyclin-Dependent Kinase | Ala155, Ile79, Asp173, Tyr32 | -8.011 |
| Benzothiazine-Phenylpiperazine Derivative | Topoisomerase II-DNA | Not Specified | Not Specified |
This table presents representative data from molecular docking studies on compounds structurally related to 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline to illustrate the type of information generated. nih.govdntb.gov.uayoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.
The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), or topological. Statistical techniques, such as multiple linear regression (MLR), are then used to build a predictive model.
For series of compounds containing piperazine scaffolds, QSAR studies have been instrumental in optimizing their biological activity. A study on 1,3,5-triazine (B166579) derivatives featuring a 4-arylpiperazine moiety successfully developed statistically significant QSAR models to predict their cytotoxic activity against various cancer cell lines. nih.gov Another QSAR analysis on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine congeners explored the importance of lipophilicity and electron-donating substituents for binding affinity to the CCR5 receptor. acs.org These models indicate that properties like the relative negative charge and hydrophobicity in specific regions of the molecule are crucial for activity. acs.org
| QSAR Study Subject | Key Descriptor Type | Correlation | Predicted Activity |
| 1,3,5-Triazine Cytotoxicity | Topological, Conformational | Statistically significant models developed | Cytotoxicity (HCT-116, MCF-7, HeLa) |
| Benzylpiperidine CCR5 Antagonists | Physicochemical, 3D | Lipophilicity and electron-donating groups are important | CCR5 Receptor Binding Affinity |
This table summarizes findings from QSAR studies on related compound series, highlighting the role of molecular descriptors in predicting biological activity. nih.govacs.org
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
For a flexible molecule like 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, MD simulations are essential for conformational analysis. The simulation can reveal how the molecule adapts its shape to fit within the binding site and how the protein structure might change upon ligand binding. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
In studies of similar heterocyclic compounds, MD simulations have been used to validate docking poses and understand the dynamic behavior of the ligand-receptor complex. silcsbio.com For example, simulations of quinazoline (B50416) derivatives as EGFR tyrosine kinase inhibitors helped confirm the stability of the predicted binding modes. silcsbio.com These studies show how the ligand remains stably bound over the simulation time, often supported by a persistent network of hydrogen bonds and hydrophobic contacts.
Binding Free Energy Calculations (e.g., MM/GBSA)
To obtain a more accurate estimation of binding affinity than that provided by docking scores, binding free energy calculations are often performed on snapshots from MD simulation trajectories. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for this purpose. rsc.org
These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energy in the gas phase with the free energy of solvation. rsc.org The total binding free energy is the difference between the free energy of the complex and the free energies of the receptor and ligand individually. This value provides a quantitative prediction of how strongly a ligand binds to its target. The energy can be further broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies, offering insight into the driving forces of binding.
| Method | System | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Key Energy Contributor |
| MM/PBSA | Wortmannin-PI3K complex | -49.28 | van der Waals, Electrostatic |
| MM/GBSA | SARS-CoV-2 S RBD - ACE2 | -14.7 | Not Specified |
This table shows examples of binding free energies calculated using MM/PBSA and MM/GBSA for different protein-ligand systems, illustrating the quantitative output of these methods.
Site-Identification by Ligand Competitive Saturation (SILCS) Analysis
Site-Identification by Ligand Competitive Saturation (SILCS) is a computational fragment-based approach that uses molecular dynamics simulations to map the functional group affinities of a target's surface. nih.gov In a SILCS simulation, a protein is placed in an aqueous solution containing a high concentration of small molecules (fragments) that represent different functional groups (e.g., benzene, propane, methanol). nih.govsilcsbio.com
The simulations reveal the 3D probability distributions for each fragment type, which are then converted into free energy maps called FragMaps. nih.gov These FragMaps highlight "hot spots" on the protein surface that are favorable for binding specific types of functional groups—hydrophobic, aromatic, hydrogen bond donors, and acceptors.
For a molecule like 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, SILCS analysis of a target protein could guide its optimization. By overlaying the molecule onto the FragMaps, a medicinal chemist could see if the benzyl group aligns with a favorable aromatic/hydrophobic region, if the piperazine nitrogens are positioned to interact with favorable hydrogen-bonding spots, and if the chloroaniline moiety is in a complementary pocket. This information can suggest modifications to the ligand to better match the target's affinity pattern and improve binding. rsc.org
Prediction of Drug-Likeness and Pharmacokinetic Properties (In Silico Evaluation)
Before committing to expensive synthesis and in vitro testing, it is crucial to evaluate the potential of a compound to become a successful drug. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.
These predictive models assess properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. A key part of this evaluation is assessing "drug-likeness," often using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For various piperazine-containing series, in silico ADME predictions have been a standard component of the design process. silcsbio.com Studies often report calculated properties like logP, topological polar surface area (TPSA), and violations of drug-likeness rules. These predictions help to identify potential liabilities early on, allowing chemists to modify the structure to improve its pharmacokinetic profile while maintaining its desired biological activity.
| Compound Series | Predicted Property | Finding |
| 4'-(Piperazin-1-yl)benzanilides | logP / logD | Values ranged from 3.26 to 6.10, indicating moderate to high lipophilicity. |
| Piperazine-based mTORC1 Inhibitors | Drug-likeness Rules (Lipinski, etc.) | Several designed compounds showed high absorption potential and no rule violations. |
| 4-Piperazinylquinolines | P-glycoprotein Substrate | Predicted not to be substrates, suggesting better bioavailability. |
This table summarizes in silico ADMET predictions for different series of piperazine-containing compounds, demonstrating the evaluation of their drug-like properties. silcsbio.com
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise atomic arrangement of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including HMBC)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A full characterization would involve ¹H NMR to identify the chemical environment of protons, ¹³C NMR for carbon atoms, and 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons over multiple bonds.
However, no specific, experimentally determined NMR chemical shifts (δ) or coupling constants (J) for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline were found in published literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for N-H stretching of the aniline (B41778), C-H stretching (aromatic and aliphatic), C-N stretching, and C-Cl stretching.
A specific, peer-reviewed FT-IR spectrum with peak assignments for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is not available.
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry techniques are used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the purity and molecular weight of the compound.
While the theoretical exact mass can be calculated, specific experimental mass spectrometry data, including fragmentation patterns from tandem MS (MS/MS) studies for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, have not been located in the searched scientific records.
Crystallographic Analysis: X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. This technique is the gold standard for unambiguous structural confirmation.
There is no published report of a single-crystal X-ray diffraction study for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, and therefore, no crystallographic data such as crystal system, space group, or unit cell dimensions are available.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental results are compared against the calculated theoretical values based on the molecular formula (C₁₇H₂₀ClN₃) to verify the compound's purity and empirical formula.
No published study provides the results of an elemental analysis for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline.
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 17 | 204.187 | 67.64% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 6.68% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.75% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 13.93% |
| Molecular Formula: C₁₇H₂₀ClN₃ | |||||
| Molecular Weight: 301.82 g/mol |
Thermal Analysis (e.g., TG/DTA)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DTA detects temperature differences between the sample and a reference, revealing events like melting, crystallization, and decomposition.
Specific TGA/DTA curves or data detailing the decomposition temperatures and thermal events for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline are not available in the scientific literature.
Role of 2 4 Benzylpiperazin 1 Yl 5 Chloroaniline in Medicinal Chemistry Research and Drug Discovery
Utilization as a Lead Compound for Novel Drug Development
The benzylpiperazine scaffold, a core component of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, is a well-established "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets, particularly within the central nervous system (CNS). cymitquimica.comnih.gov Derivatives of this scaffold have been extensively investigated for a variety of therapeutic applications, including as CNS agents, anticancer therapeutics, and antimicrobial drugs. nih.govnih.gov
While specific research on 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline as a lead compound is not extensively documented in publicly available literature, the activities of its close analogs provide strong evidence for its potential in drug development. For instance, related compounds have been synthesized and evaluated for their potential as anxiolytic and skeletal muscle relaxant agents. nih.gov In one study, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized, with some derivatives showing potent activity. nih.gov
Furthermore, the benzylpiperazine moiety has been integral to the development of selective inhibitors for various enzymes and receptors. For example, benzylpiperazine derivatives have been designed as CNS-penetrant and selective histone deacetylase 6 (HDAC6) inhibitors, which are of interest for treating neurodegenerative diseases. nih.gov Another area of active research involves the development of benzylpiperazine-based ligands for sigma-1 (σ1) receptors, which are implicated in pain modulation. nih.gov A series of benzylpiperazinyl derivatives were designed and synthesized, with some compounds showing high affinity and selectivity for the σ1 receptor, suggesting their potential as novel analgesics. nih.gov
The general synthetic route to create derivatives from a lead compound like 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline often involves modification of the aniline (B41778) or benzyl (B1604629) substituents, or acylation of the second nitrogen on the piperazine (B1678402) ring. This allows for the exploration of a wide chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
| Derivative Class | Therapeutic Area | Target | Reference |
|---|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | Anxiolytic, Skeletal Muscle Relaxant | GABAA Receptor | nih.gov |
| Benzylpiperazine-containing HDAC6 Inhibitors | Neurodegenerative Diseases | Histone Deacetylase 6 (HDAC6) | nih.gov |
| Benzylpiperazinyl σ1 Receptor Ligands | Pain Management | Sigma-1 (σ1) Receptor | nih.gov |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Anticancer, Antimicrobial | Not specified | nih.gov |
Application as a Research Tool for Investigating Receptor Interactions
Compounds like 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline are valuable tools for probing the interactions between ligands and their biological receptors. The structural rigidity of the piperazine ring and the defined orientation of its substituents allow for the systematic investigation of structure-activity relationships (SAR). By synthesizing a series of analogs with modifications at specific positions, researchers can deduce the key molecular features required for receptor binding and activation or inhibition.
The study of benzylpiperazine derivatives as ligands for the σ1 receptor provides a clear example of this application. nih.gov In this research, various analogs were synthesized to explore the impact of different substituents on binding affinity and selectivity. Radioligand binding assays are a common technique used in such studies, where the novel compounds compete with a known radiolabeled ligand for binding to the receptor. The affinity of the test compounds is then determined by their ability to displace the radiolabeled ligand.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|
| Lead Compound 8 | 2.1 ± 0.3 | 908 ± 112 | 432 | nih.gov |
| Compound 15 | 1.6 ± 0.2 | 1418 ± 150 | 886 | nih.gov |
| Haloperidol (Reference) | 3.2 ± 0.4 | 1.8 ± 0.2 | 0.56 | nih.gov |
The data from such studies not only helps in understanding the binding pocket of the receptor but also guides the rational design of more potent and selective ligands. Molecular modeling and docking studies are often used in conjunction with experimental data to visualize the binding poses of these compounds and to predict the effects of further structural modifications. nih.gov
Development as a Chemical Probe for Biological Target Elucidation
A chemical probe is a small molecule that is used to study and manipulate biological systems by interacting with a specific protein target. The development of a high-quality chemical probe requires a compound with high potency, selectivity, and a well-understood mechanism of action. While there is no direct evidence of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline being developed as a chemical probe, its scaffold is suitable for such applications.
The process of developing a chemical probe often starts with a lead compound identified from a screening campaign or through rational design. This lead compound is then optimized to improve its properties. For a benzylpiperazine derivative to be considered a good chemical probe, it would need to demonstrate high affinity for its intended target and low activity against other related and unrelated proteins.
For instance, a highly selective σ1 receptor antagonist derived from the benzylpiperazine scaffold could be used to investigate the physiological and pathological roles of this receptor in various diseases. Such a probe could be used in in vitro and in vivo studies to modulate the activity of the σ1 receptor and observe the resulting biological effects. This can help in validating the receptor as a drug target and in elucidating its downstream signaling pathways.
Patent Landscape and Intellectual Property in Chemical Biology Research
The patent landscape for benzylpiperazine derivatives is broad, reflecting their importance in drug discovery. Pharmaceutical companies and academic institutions frequently file patents to protect novel chemical entities, their synthesis, and their use in treating various diseases. A search for patents specifically claiming 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline did not yield specific results. However, numerous patents cover broader classes of benzylpiperazine compounds for various therapeutic indications.
For example, a patent by Glaxo Group Limited describes novel benzylpiperazine derivatives as agonists of the GPR38 receptor for the treatment of gastrointestinal disorders. justia.com Another patent discloses benzylpiperazine compounds for their hypolipidemic activity. google.com These patents typically claim a generic structure with variable substituents, which could potentially encompass 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline.
The intellectual property surrounding these compounds is crucial for the commercialization of any resulting therapeutic products. The novelty of the chemical structure, the non-obviousness of its biological activity, and its utility are key criteria for patentability. As research into the therapeutic potential of benzylpiperazine derivatives continues, the patent landscape is expected to evolve with the discovery of new compounds and new medical uses.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Pathways and Green Chemistry Approaches
The future synthesis of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline and its analogs is expected to move away from traditional methods towards more sustainable and efficient "green chemistry" approaches. Conventional multi-step syntheses of substituted piperazines often involve protecting groups, hazardous solvents, and harsh reaction conditions, leading to significant waste and high costs. researchgate.netnih.gov Emerging research focuses on overcoming these limitations through innovative strategies.
Green chemistry principles are increasingly being applied to the synthesis of piperazine-containing heterocyclic derivatives to improve therapeutic efficacy while minimizing environmental impact. researchgate.netresearchgate.net Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Photoredox Catalysis: Utilizing light energy to drive chemical reactions, photoredox catalysis offers a sustainable method for C-H functionalization and the construction of complex molecules under mild conditions. mdpi.com This approach can replace toxic reagents and offers a pathway to novel piperazine (B1678402) derivatives. mdpi.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a central theme. researchgate.netresearchgate.net Furthermore, the development of reusable heterogeneous catalysts can simplify product purification and reduce chemical waste. nih.gov
One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple reaction steps into a single operation, which reduces the need for intermediate purification steps, saving time, resources, and minimizing waste. researchgate.netrasayanjournal.co.in A one-pot-one-step synthetic procedure for monosubstituted piperazine derivatives has been developed that avoids the need for protecting groups. nih.gov
The application of these green methodologies to the synthesis of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline could lead to more cost-effective, scalable, and environmentally friendly production, which is crucial for advancing its development.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Piperazine Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses toxic and volatile organic solvents | Employs safer, recyclable solvents (e.g., water, ionic liquids) or solvent-free conditions researchgate.netrasayanjournal.co.in |
| Catalysts | May use stoichiometric, toxic reagents | Utilizes reusable heterogeneous or organic photocatalysts nih.govmdpi.com |
| Energy | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation researchgate.netresearchgate.net |
| Efficiency | Often multi-step, involving protecting groups and generating significant waste | Focuses on one-pot reactions and MCRs to improve atom economy and reduce waste nih.govrasayanjournal.co.in |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced reaction times nih.govresearchgate.net |
Exploration of New Biological Targets and Pathways for Therapeutic Intervention
While the full biological profile of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline is yet to be elucidated, the piperazine scaffold is a well-established pharmacophore found in drugs targeting a wide array of biological systems. nih.govresearchgate.net Future research should focus on screening this compound against diverse biological targets to uncover novel therapeutic applications.
The piperazine nucleus is present in drugs with antibacterial, antifungal, anticancer, antiviral, and antipsychotic properties. researchgate.netresearchgate.netmdpi.com Derivatives of similar scaffolds have shown activity against specific targets, suggesting promising avenues for investigation:
Kinase Inhibition: Many kinase inhibitors feature a piperazine ring. For instance, certain anilinoquinazoline derivatives containing a piperazine moiety have been identified as potent and selective inhibitors of c-Src and Abl kinases, which are critical in cancer progression. nih.gov
G-Protein Coupled Receptors (GPCRs): Arylpiperazines are known to interact with various GPCRs, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which is relevant for treating neuropsychiatric disorders. researchgate.netdntb.gov.ua
Chemokine Receptors: The piperazine moiety is a key component in antagonists of chemokine receptors like CCR5, a crucial co-receptor for HIV entry into host cells. researchgate.net
Enzyme Inhibition: Substituted piperazine derivatives have shown potential as inhibitors of enzymes like Poly (ADP-Ribose) Polymerase (PARP), a target in cancer therapy, and monoamine oxidase (MAO), a target for neurological disorders. nih.gov
Systematic screening of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline against panels of kinases, GPCRs, and other enzymes could reveal unexpected biological activities and pave the way for its development in new therapeutic areas.
Table 2: Potential Biological Targets for Piperazine-Containing Compounds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | c-Src, Abl, VEGFR nih.govresearchgate.net | Oncology |
| GPCRs | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A) Receptors researchgate.net | Neuropsychiatric Disorders |
| Chemokine Receptors | CCR5, CXCR4 researchgate.net | HIV/AIDS, Stem Cell Mobilization |
| Enzymes | PARP, Monoamine Oxidase (MAO) nih.gov | Oncology, Neurological Disorders |
| Ion Channels | Various | Cardiovascular diseases, Neurological disorders |
Integration of Advanced Computational and High-Throughput In Vitro Screening Methodologies
The integration of computational modeling and high-throughput screening (HTS) is a cornerstone of modern drug discovery that can significantly accelerate the investigation of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline. nih.govnuvisan.com These technologies allow for the rapid assessment of a compound's potential and help guide further optimization.
Computational Studies: In silico methods like molecular docking and molecular dynamics simulations can predict how 2-(4-benzylpiperazin-1-yl)-5-chloroaniline might bind to various biological targets. nih.govnih.gov These studies can elucidate key interactions between the compound and amino acid residues within a protein's binding site, providing a rationale for its observed activity and a roadmap for designing more potent derivatives. nih.gov Computational tools are also vital for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the development process. jneonatalsurg.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of biological targets in a miniaturized and automated fashion. nuvisan.comacs.org Subjecting 2-(4-benzylpiperazin-1-yl)-5-chloroaniline to large-scale HTS campaigns can efficiently identify initial "hits" and uncover novel biological activities that might not be predicted by its structure alone. nih.govnuvisan.com Fragment-based screening, another powerful technique, can identify smaller chemical fragments that bind to a target, which can then be grown or linked to develop more potent leads. nuvisan.com
The synergy between computational predictions and experimental HTS data provides a powerful feedback loop, enabling a more rational and efficient approach to drug discovery and development for this compound.
Table 3: Advanced Methodologies in Drug Discovery
| Methodology | Application for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline | Key Advantages |
|---|---|---|
| Molecular Docking | Predict binding modes and affinity for various protein targets (e.g., kinases, GPCRs). nih.govnih.gov | Rapid, cost-effective, provides structural insights for lead optimization. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound within a protein's binding site to assess binding stability. nih.gov | Reveals detailed information on ligand-receptor interactions over time. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. jneonatalsurg.com | Early identification of potential development issues, reducing late-stage failures. |
| High-Throughput Screening (HTS) | Screen against large libraries of biological targets to identify novel activities. nuvisan.comacs.org | Rapidly identifies hit compounds and new therapeutic opportunities. |
| Fragment-Based Screening | Identify binding of small molecular fragments to guide the design of more potent compounds. nuvisan.com | Efficiently explores chemical space to find novel starting points for drug design. |
Design of Targeted Derivatives for Enhanced Selectivity and Efficacy
A key future direction will be the rational design of derivatives of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, informed by computational modeling and biological testing, will be crucial in guiding these modifications.
The structure of 2-(4-benzylpiperazin-1-yl)-5-chloroaniline offers several points for chemical modification:
Aniline (B41778) Ring: The position and nature of the chloro substituent can be varied. Introducing other halogens or small electron-withdrawing/donating groups could modulate the electronic properties and binding interactions. The amino group can also be a handle for further derivatization.
Benzyl (B1604629) Group: Substitution on the phenyl ring of the benzyl group can explore additional binding pockets within a target protein. For example, adding hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities.
Piperazine Core: While the core is often crucial for activity, modifications can sometimes be tolerated. However, this is typically a less common point of initial modification.
The goal of such derivatization is to optimize the compound's interaction with a specific biological target while minimizing off-target effects, thereby improving its therapeutic index. For example, if the parent compound shows activity against a particular kinase, derivatives can be designed to form specific interactions with the kinase's active site to increase potency and selectivity over other kinases.
Table 4: Potential Strategies for Derivative Design
| Modification Site | Proposed Modification | Rationale / Desired Outcome |
|---|---|---|
| Chloroaniline Ring | Vary halogen at position 5 (e.g., F, Br); add substituents at other positions. | Modulate electronic properties, improve binding affinity and selectivity. |
| Benzyl Phenyl Ring | Introduce substituents (e.g., -OH, -OCH₃, -CF₃) at para-, meta-, or ortho-positions. | Explore additional binding pockets, introduce new hydrogen bond donors/acceptors, enhance potency. |
| Piperazine Nitrogen | Replace benzyl group with other aryl or alkyl groups. | Alter steric and electronic profile to target different biological macromolecules. |
| Aniline Amino Group | Acylation or alkylation to form amides or secondary/tertiary amines. | Modify solubility, metabolic stability, and hydrogen bonding capacity. |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1: React 5-chloro-2-nitroaniline with 4-benzylpiperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours.
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Key Data:
| Starting Material | Reaction Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 5-Chloro-2-nitroaniline | DMF, K₂CO₃, 80°C, 24h | 65–75% | Column chromatography |
Q. How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for aromatic protons (δ 6.5–7.5 ppm), benzyl group signals (δ 3.5–4.0 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons), and piperazine protons (δ 2.5–3.5 ppm).
- ¹³C NMR: Confirm the presence of quaternary carbons in the benzylpiperazine moiety (δ 50–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₁₉ClN₃ requires [M+H]⁺ = 300.1264) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, fluoro) on the aniline ring influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Synthesize analogs with substituents at ortho, meta, and para positions.
- Test inhibitory activity (e.g., acetylcholinesterase inhibition via Ellman assay).
- Key Finding: Ortho-chloro derivatives (e.g., compound 4a in ) showed higher activity (IC₅₀ = 0.91 µM) due to enhanced electron-withdrawing effects and optimal steric fit in the enzyme active site .
Q. What experimental strategies resolve contradictions in crystallographic data for piperazine derivatives?
Methodological Answer:
- Multi-Method Validation:
- Case Study: resolved piperazine ring puckering via high-resolution data (R factor = 0.039) and hydrogen-bonding network analysis .
Q. How can researchers assess enzyme inhibition mechanisms using this compound?
Methodological Answer:
- Ellman Assay Protocol:
- Incubate acetylcholinesterase (AChE) with 0.1–100 µM compound and acetylthiocholine iodide.
- Measure thiocholine production at 412 nm.
- Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Molecular Docking: Use AutoDock Vina to simulate binding modes in the AChE gorge (PDB ID 4EY7). Validate with site-directed mutagenesis .
Q. What stability studies are critical for ensuring compound integrity in pharmacological assays?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Key Metrics:
- Acceptance Criteria: ≥95% purity after 4 weeks at 25°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
